molecular formula C23H22ClN3O2 B379396 N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE

Cat. No.: B379396
M. Wt: 407.9g/mol
InChI Key: HYPBVICWORBCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This specific compound features a benzimidazole core with various functional groups, making it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring reaction conditions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; basic or neutral medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9g/mol

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-4-methoxyaniline

InChI

InChI=1S/C23H22ClN3O2/c1-28-18-12-10-17(11-13-18)25-16-23-26-20-7-3-4-8-21(20)27(23)14-15-29-22-9-5-2-6-19(22)24/h2-13,25H,14-16H2,1H3

InChI Key

HYPBVICWORBCIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.